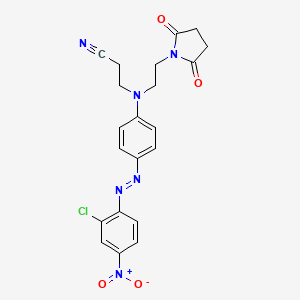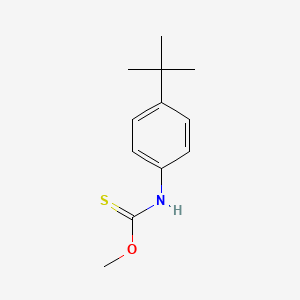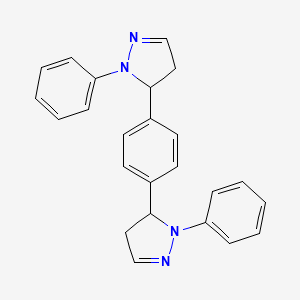
5,5'-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole): is a heterocyclic compound that features a pyrazole ring system. Pyrazoles are five-membered rings containing two nitrogen atoms. This particular compound is characterized by the presence of a phenylene bridge connecting two pyrazole units, each substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the condensation of phenylhydrazine with chalcones under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole nitrogen atoms. Common reagents include halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Halogens, alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) has been studied for its potential antimicrobial and antitubercular activities. It has shown promising results against various bacterial and fungal strains .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent. Studies have shown that it exhibits significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as luminescent materials or catalysts for chemical reactions .
作用機序
The exact mechanism of action of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) is not fully understood. it is believed to interact with various molecular targets, including enzymes and proteins involved in microbial metabolism. The compound may inhibit the synthesis of essential biomolecules, leading to the death of microbial cells .
類似化合物との比較
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: A heterocyclic compound with similar structural features but different functional groups.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with a phenylene bridge but containing oxazole rings instead of pyrazole.
Uniqueness: The uniqueness of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) lies in its specific arrangement of pyrazole rings and phenyl groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
63095-00-1 |
|---|---|
分子式 |
C24H22N4 |
分子量 |
366.5 g/mol |
IUPAC名 |
2-phenyl-3-[4-(2-phenyl-3,4-dihydropyrazol-3-yl)phenyl]-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H22N4/c1-3-7-21(8-4-1)27-23(15-17-25-27)19-11-13-20(14-12-19)24-16-18-26-28(24)22-9-5-2-6-10-22/h1-14,17-18,23-24H,15-16H2 |
InChIキー |
ZGENJKOXUYQLPP-UHFFFAOYSA-N |
正規SMILES |
C1C=NN(C1C2=CC=C(C=C2)C3CC=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


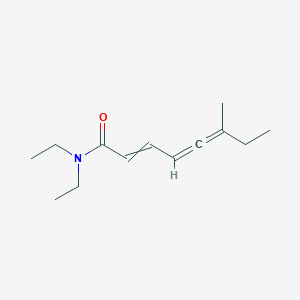

![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
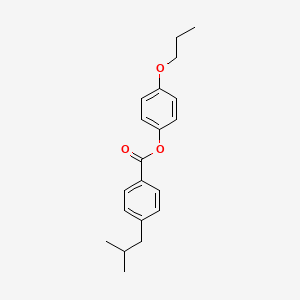
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
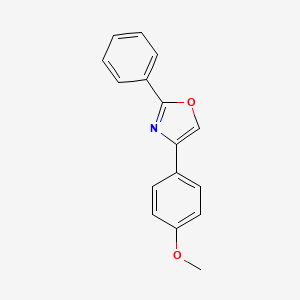
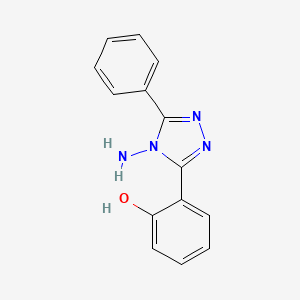
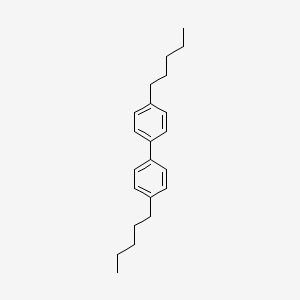
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

